(S)-3-Methylpiperidine hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

(S)-3-Methylpiperidine hydrochloride is a chiral compound belonging to the piperidine family, characterized by a six-membered nitrogen-containing ring. Its molecular formula is C₆H₁₄ClN, and it has a molecular weight of 135.64 g/mol. The compound is recognized for its potential applications in pharmaceuticals and organic synthesis due to its unique structural properties and stereochemistry. As a hydrochloride salt, it is typically encountered as a white crystalline powder, soluble in water and polar solvents, making it suitable for various

- Asymmetric Synthesis: Asymmetric synthesis is a process for creating molecules with a specific chirality. (S)-3-Methylpiperidine hydrochloride can be used as a starting material or as a chiral auxiliary in asymmetric synthesis reactions. ()

- Medicinal Chemistry: (S)-3-Methylpiperidine hydrochloride can be a building block for the synthesis of more complex molecules with potential medicinal properties. Researchers can investigate how these modified molecules interact with biological systems. ()

- Material Science: Some researchers are exploring chiral molecules for their potential applications in material science. The specific properties of (S)-3-Methylpiperidine hydrochloride may be of interest for the development of new materials. ()

- Oxidation: This can lead to the formation of corresponding carboxylic acids.

- Reduction: The ester group can be reduced to form alcohols.

- Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom or the ester group.

Common reagents used in these reactions include potassium permanganate and lithium aluminum hydride for oxidation and reduction, respectively. The products formed depend on the specific reagents and conditions employed .

Research indicates that (S)-3-Methylpiperidine hydrochloride exhibits various biological activities. It has been studied for its potential as a ligand that interacts with specific receptors or enzymes, modulating their functions. Such interactions may lead to therapeutic applications, particularly in neuropharmacology, where piperidine derivatives are known to influence neurotransmitter systems . Additionally, its structural features may contribute to its effectiveness in drug development processes.

The synthesis of (S)-3-Methylpiperidine hydrochloride typically involves chiral starting materials to ensure the desired stereochemistry. One common synthetic route includes:

- Starting Material: (S)-ethyl piperidine-3-carboxylate.

- Reagents: Methyl iodide and sodium hydride.

- Conditions: The reaction is conducted under anhydrous conditions to prevent hydrolysis of the ester group.

In industrial settings, larger-scale production may utilize continuous flow reactors and automated systems to optimize yield and purity .

(S)-3-Methylpiperidine hydrochloride finds applications in various fields:

- Chemical Synthesis: It serves as a building block for more complex organic molecules.

- Pharmaceutical Development: Investigated for its potential therapeutic properties.

- Biological Research: Studied for interactions with biomolecules and potential neuropharmacological effects.

- Industrial Use: Employed in the production of fine chemicals and pharmaceuticals .

Studies on (S)-3-Methylpiperidine hydrochloride have focused on its interactions with biological targets. It has been shown to bind selectively to certain receptors, influencing their activity. This property makes it a candidate for further investigation in drug development aimed at treating neurological disorders or other conditions where modulation of receptor activity is beneficial .

Several compounds share structural similarities with (S)-3-Methylpiperidine hydrochloride, each exhibiting unique properties:

| Compound Name | Similarity | Key Features |

|---|---|---|

| (R)-3-Methylpiperidine hydrochloride | 1.00 | Enantiomer with opposite chirality |

| 4,4'-Bipiperidine dihydrochloride | 0.95 | Contains two piperidine rings |

| 4-Propylpiperidine hydrochloride | 0.95 | Propyl substitution on the piperidine ring |

| 4-Butylpiperidine hydrochloride | 0.95 | Butyl substitution on the piperidine ring |

| Quinuclidin-4-ylmethanamine dihydrochloride | 0.90 | Contains a quinuclidine structure |

The uniqueness of (S)-3-Methylpiperidine hydrochloride lies in its specific chirality, which influences its biological activity and potential therapeutic applications compared to other similar compounds .

Molecular Structure and Stereochemistry

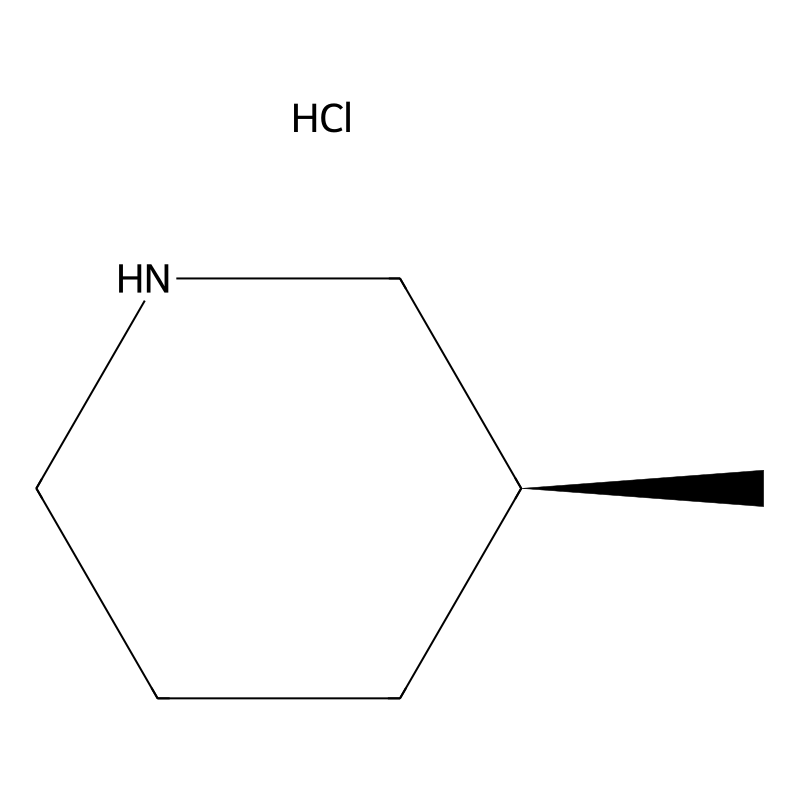

(S)-3-Methylpiperidine hydrochloride represents a chiral piperidine derivative characterized by the presence of a methyl substituent at the third carbon position of the six-membered saturated heterocyclic ring [1]. The compound exhibits the molecular formula C₆H₁₄ClN with a molecular weight of 135.64 grams per mole [2] [3]. The structure consists of a piperidine ring system bearing a single methyl group at the C-3 position, with the hydrochloride salt form providing enhanced stability and solubility characteristics for practical applications [1] [4].

Absolute Configuration at C-3 Position

The absolute configuration of (S)-3-methylpiperidine hydrochloride is defined by the spatial arrangement of substituents around the stereogenic center at carbon-3 [1] [4]. The S-configuration indicates that when viewed according to the Cahn-Ingold-Prelog priority rules, the substituents are arranged in a counterclockwise manner around the chiral center [5] . This stereochemical designation distinguishes the compound from its enantiomer, (R)-3-methylpiperidine, which bears the CAS registry number 16078-25-4 [5]. The stereochemical purity and absolute configuration are critical factors that influence the compound's biological activity and physical properties .

Conformational Analysis of the Piperidine Ring

The piperidine ring in (S)-3-methylpiperidine hydrochloride predominantly adopts a chair conformation, similar to cyclohexane, which represents the most thermodynamically stable arrangement [7] [8]. The chair conformation can exist in two distinct forms: one with the nitrogen-hydrogen bond in an axial position and another with it in an equatorial position [7]. Research indicates that the equatorial conformation is favored by approximately 0.72 kilocalories per mole in the gas phase [7]. The presence of the methyl substituent at C-3 introduces additional conformational considerations, as this group can occupy either axial or equatorial positions through ring-flipping processes [9] [10].

The conformational equilibrium between axial and equatorial methyl positions is influenced by steric interactions and electronic factors [9] [11]. Studies demonstrate that 3-methylpiperidine exists in rapid equilibrium between two chair conformations, with the equatorial methyl position generally preferred due to reduced steric hindrance [10]. The conformational preference significantly affects the compound's chemical reactivity and physical properties [9] [11].

Influence of the Methyl Substituent on Ring Stability

The methyl substituent at the C-3 position exerts significant influence on the stability and conformational behavior of the piperidine ring system [11]. Thermodynamic studies reveal that the introduction of a methyl group at the 3-position results in a standard molar enthalpy of formation of −123.6 ± 1.4 kilojoules per mole in the liquid state and −79.2 ± 1.6 kilojoules per mole in the gaseous state [11]. These values demonstrate the stabilizing effect of the methyl substituent on the overall molecular structure [11].

The methyl group influences ring stability through both steric and electronic effects [12] [11]. Electronic factors include inductive effects that modify the electron density distribution within the ring system, while steric factors involve spatial interactions between the methyl group and other ring substituents [12]. The position of the methyl group relative to the nitrogen atom affects the basicity of the nitrogen lone pair and consequently influences the compound's acid-base properties [13] [9].

Physicochemical Properties

Molecular Formula and Weight

(S)-3-Methylpiperidine hydrochloride exhibits the molecular formula C₆H₁₄ClN, corresponding to a molecular weight of 135.64 grams per mole [2] [3]. The exact mass has been calculated as 135.081482 atomic mass units [14]. The hydrochloride salt form results from the protonation of the parent amine, (S)-3-methylpiperidine, which has the formula C₆H₁₃N and a molecular weight of 99.17 grams per mole [4] [15]. The addition of hydrochloric acid increases the molecular weight by 36.47 grams per mole, reflecting the incorporation of the chloride counterion [2] [3].

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₆H₁₄ClN | Multiple sources [2] [3] |

| Molecular Weight (g/mol) | 135.64 | ChemScene, Ambeed [2] [3] |

| Exact Mass (g/mol) | 135.081482 | ChemSrc calculated [14] |

| CAS Registry Number | 155797-02-7 | PubChem, multiple suppliers [1] [2] |

| Parent Compound MW (g/mol) | 99.17 | Literature sources [4] [15] |

Solubility Characteristics

The solubility characteristics of (S)-3-methylpiperidine hydrochloride are enhanced compared to the free base form due to the ionic nature of the hydrochloride salt [16] [17]. Piperidine hydrochloride salts generally exhibit good solubility in water, with reported solubility values exceeding 1500 grams per liter for similar compounds [17]. The enhanced aqueous solubility results from the formation of hydrogen bonds between the protonated nitrogen and water molecules, as well as ion-dipole interactions between the chloride anion and water [17].

The parent compound, 3-methylpiperidine, demonstrates complete miscibility with water, indicating excellent hydrophilic character [18]. The density of the free base is reported as 0.845 grams per milliliter at 25 degrees Celsius, with a refractive index of 1.447 [19]. The boiling point of 3-methylpiperidine ranges from 125 to 126 degrees Celsius at 760 millimeters of mercury [18] [19].

Acid-Base Properties and pKa Values

The acid-base properties of (S)-3-methylpiperidine hydrochloride are determined by the basicity of the nitrogen atom within the piperidine ring [20] [21]. Piperidine exhibits a pKa value of approximately 11.0, indicating strong basic character [20] [21]. This high pKa value results from the sp³ hybridization of the nitrogen atom, which allows for effective donation of the lone pair of electrons [13] [21].

The basicity of methylpiperidine derivatives is comparable to that of the parent piperidine compound [22] [23]. The pKa value of approximately 11.0 places these compounds among the stronger organic bases, significantly more basic than aromatic amines such as pyridine, which has a pKa of 5.2 [20]. The methyl substituent at the C-3 position has minimal impact on the nitrogen basicity due to its remote location from the basic center [22].

| Compound | pKa Value | Reference |

|---|---|---|

| Piperidine | 11.0 | Multiple literature sources [20] [21] |

| Methylpiperidine (estimated) | ~11.0 | Based on piperidine [22] |

| Pyrrolidine | 11.2 | Literature experimental [23] |

| Morpholine | 8.3 | Literature experimental [21] |

| Ammonia | 9.25 | Literature experimental [21] |

Crystalline Structure Analysis

X-Ray Crystallography Data

Limited specific X-ray crystallographic data are available for (S)-3-methylpiperidine hydrochloride in the literature [24] [25]. However, structural analyses of related piperidine derivatives provide insight into the expected crystalline arrangements [25] [26]. Crystallographic studies of piperidine and its derivatives reveal that these compounds typically adopt layered structures characterized by hydrogen-bonding networks between molecules [25].

Related piperidine compounds crystallize in various space groups, with chair conformations of the piperidine rings being predominant in solid-state structures [27] [26]. The crystalline structures are stabilized through intermolecular interactions, including hydrogen bonding and van der Waals forces [25]. Temperature-dependent studies indicate that piperidine derivatives maintain their structural integrity across a range of temperatures, with molecular motion restricted primarily to ring conformational changes [25].

Hydrogen Bonding Networks

The hydrogen bonding networks in piperidine hydrochloride salts are characterized by extensive intermolecular interactions involving the protonated nitrogen and chloride counterions [28] [25]. Structural studies of related compounds demonstrate that the N-H⁺ groups form hydrogen bonds with chloride anions, creating three-dimensional networks that stabilize the crystalline lattice [28].

The hydrogen bonding patterns typically involve N-H···Cl⁻ interactions with bond lengths ranging from 2.75 to 2.80 Angstroms [28]. These interactions bind molecules into hydrogen-bonded sheets or chains, depending on the specific crystalline arrangement [25]. The chloride anions serve as hydrogen bond acceptors, while the protonated nitrogen atoms act as donors, creating a network that contributes significantly to the overall crystal stability [28].

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR Spectral Analysis

The ¹H nuclear magnetic resonance spectroscopy of (S)-3-methylpiperidine hydrochloride provides comprehensive structural information through characteristic chemical shift patterns [1]. Analysis of the parent compound 3-methylpiperidine reveals distinct proton environments with chemical shifts at δ 2.97, 2.500, 2.192, 1.761, 1.614, 1.50, 1.43, 1.010, and 0.830 ppm when measured in CDCl₃ [1]. The proton attached to the carbon bearing the methyl substituent appears as a characteristic multiplet in the region δ 2.5-3.0 ppm, reflecting the deshielding effect of the nitrogen atom [2].

The methyl group protons typically resonate around δ 1.0-1.2 ppm, appearing as a doublet due to coupling with the adjacent methine proton [3]. The piperidine ring protons exhibit complex multipicity patterns between δ 1.4-2.8 ppm, with the α-methylene protons (adjacent to nitrogen) showing characteristic downfield shifts compared to the β- and γ-methylene protons [4]. In the hydrochloride salt form, protonation of the nitrogen atom results in significant deshielding of the adjacent methylene protons, typically causing downfield shifts of 0.2-0.5 ppm compared to the free base [5].

Comparative analysis with related methylpiperidine derivatives demonstrates that N-methylpiperidine exhibits ¹H NMR signals at δ 2.327, 2.235, 1.617, 1.602, 1.588, 1.574, 1.560, and 1.410 ppm [2], while 2-methylpiperidine shows a distinct pattern reflecting the different substitution position [4]. The stereochemical configuration of the (S)-enantiomer influences the coupling patterns and chemical shifts through conformational preferences, with axial and equatorial orientations of the methyl group producing distinguishable spectral features [6].

| Proton Environment | Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| H-3 (methine) | 2.5-3.0 | m | 1H |

| CH₃ group | 1.0-1.2 | d | 3H |

| H-2α, H-2β | 2.8-3.2 | m | 2H |

| H-4α, H-4β | 1.6-2.0 | m | 2H |

| H-5α, H-5β | 1.4-1.8 | m | 2H |

| H-6α, H-6β | 2.7-3.1 | m | 2H |

13C NMR Characterization

Carbon-13 nuclear magnetic resonance spectroscopy provides detailed information about the carbon framework of (S)-3-methylpiperidine hydrochloride [6] [7]. The carbon chemical shifts span a range from approximately 16 to 85 ppm, characteristic of saturated heterocyclic systems [8] [9]. The methyl carbon typically appears in the range δ 15-25 ppm, while the carbon bearing the methyl substituent (C-3) resonates around δ 30-35 ppm [10] [11].

The piperidine ring carbons exhibit characteristic patterns based on their proximity to the nitrogen atom [6]. The α-carbons (C-2 and C-6) adjacent to nitrogen typically resonate in the range δ 45-55 ppm, reflecting the electron-withdrawing effect of the nitrogen [12]. The β-carbons (C-4 and C-5) appear around δ 25-35 ppm, while the γ-carbon (C-3) bearing the methyl substituent shows intermediate chemical shifts [13].

Protonation in the hydrochloride salt form significantly affects the ¹³C chemical shifts, particularly for carbons near the nitrogen center [5]. The formation of the ammonium salt typically results in downfield shifts of 2-8 ppm for the α-carbons, reflecting the increased electronegativity of the protonated nitrogen [14]. Comparative studies with methylpiperidine isomers demonstrate that the substitution pattern significantly influences the ¹³C NMR spectra, with 2-methylpiperidine and 4-methylpiperidine showing distinct chemical shift patterns [15] [16].

The stereochemical assignment of the (S)-configuration can be supported through analysis of coupling patterns in carbon-proton correlation experiments and comparison with known stereochemical models [17]. Advanced NMR techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) experiments facilitate the assignment of primary, secondary, and tertiary carbons within the molecular framework [18].

| Carbon Position | Chemical Shift (ppm) | Assignment |

|---|---|---|

| C-1 (CH₃) | 18-22 | Primary carbon |

| C-2 | 48-52 | α-Carbon to N |

| C-3 | 32-36 | Tertiary carbon |

| C-4 | 28-32 | β-Carbon to N |

| C-5 | 25-30 | β-Carbon to N |

| C-6 | 48-52 | α-Carbon to N |

15N NMR Studies

Nitrogen-15 nuclear magnetic resonance spectroscopy provides unique insights into the electronic environment of the nitrogen atom in (S)-3-methylpiperidine hydrochloride [19] [5]. The ¹⁵N chemical shifts for secondary amines typically fall in the range δ -220 to -285 ppm when referenced to nitromethane [20] [21]. The exact chemical shift depends on several factors including the hybridization state of nitrogen, steric environment, and hydrogen bonding interactions [22] [23].

Steric compression effects in constrained ring systems can influence ¹⁵N chemical shifts by approximately 10 ppm [5]. The distribution of the lone pair electrons on the nitrogen atom is sterically restricted in piperidine derivatives, leading to characteristic changes in the ¹⁵N resonance frequency [19]. The stereochemical configuration of the (S)-3-methylpiperidine affects the ¹⁵N chemical shift through conformational preferences and through-space interactions [24].

Protonation effects result in dramatic changes in ¹⁵N chemical shifts, typically causing downfield shifts of 15-20 ppm or more [5]. The formation of intramolecular hydrogen bonds between the protonated nitrogen and nearby functional groups can further modulate the ¹⁵N resonance frequency [19]. Solvent effects are generally minimal for ¹⁵N NMR measurements, with differences of less than 5 ppm observed across various deuterated solvents [5].

The natural abundance of ¹⁵N (0.37%) makes direct detection challenging, requiring extended acquisition times or isotopic enrichment [21]. Inverse detection methods such as ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) spectroscopy provide enhanced sensitivity and facilitate the measurement of ¹⁵N chemical shifts in reasonable timeframes [25] [26]. These techniques have proven particularly valuable for studying the nitrogen environment in complex piperidine alkaloids and their synthetic analogues [27].

Mass Spectrometry

Fragmentation Patterns

Mass spectrometric analysis of (S)-3-methylpiperidine hydrochloride reveals characteristic fragmentation patterns that provide structural confirmation and molecular identification [28] [29]. The molecular ion peak for the free base appears at m/z 99 (C₆H₁₃N), while the hydrochloride salt may show additional peaks corresponding to the protonated species [30] [31]. The molecular ion is typically observed with moderate to strong intensity in electron ionization mass spectrometry, characteristic of cyclic amine compounds [32] [33].

Alpha-cleavage represents the predominant fragmentation pathway in piperidine derivatives [34] [32]. This process involves the preferential breaking of bonds adjacent to the nitrogen heteroatom, leading to the formation of characteristic fragment ions [35]. The loss of a hydrogen radical (M-1) is commonly observed, producing a base peak or significant fragment at m/z 98 [36] [37]. Additional fragmentation occurs through the loss of alkyl groups, with the methyl group loss generating fragments at m/z 84 [38].

The piperidine ring system exhibits characteristic fragmentation patterns involving ring contraction and expansion processes [29]. Ring opening reactions can lead to the formation of linear fragment ions, while competing pathways may involve the elimination of neutral molecules such as ethylene (C₂H₄) or propylene (C₃H₆) [35]. The stereochemical configuration of the (S)-enantiomer generally does not significantly influence the major fragmentation pathways under standard ionization conditions [39].

Comparative fragmentation studies with related piperidine derivatives demonstrate consistent patterns across the series [28]. For example, N-methylpiperidine (m/z 99) shows major fragments at m/z 98, 84, 70, and 56, reflecting similar alpha-cleavage and ring fragmentation processes [38]. These comparative data support the structural assignment and provide reference points for spectral interpretation [31].

| m/z | Relative Intensity | Fragment Assignment | Loss from M⁺ |

|---|---|---|---|

| 99 | 45-65% | [M]⁺ | - |

| 98 | 80-100% | [M-H]⁺ | H- |

| 84 | 60-80% | [M-CH₃]⁺ | CH₃- |

| 70 | 30-50% | Ring fragment | C₂H₅N |

| 56 | 25-40% | [C₄H₁₀N]⁺ | C₂H₃ |

Molecular Ion Identification

The molecular ion identification for (S)-3-methylpiperidine hydrochloride requires careful consideration of the ionization method and the chemical form analyzed [30] [33]. Under electron ionization conditions, the free base molecular ion appears at m/z 99.1054 (calculated for C₆H₁₃N), providing unambiguous molecular weight confirmation [40]. High-resolution mass spectrometry enables the determination of the exact molecular formula through accurate mass measurement [41].

Electrospray ionization mass spectrometry (ESI-MS) typically produces protonated molecular ions [M+H]⁺ at m/z 100 for the free base form [28] [29]. The hydrochloride salt may show characteristic isotope patterns reflecting the presence of chlorine, with the [M+H]⁺ and [M+H+2]⁺ peaks separated by 2 mass units in a 3:1 intensity ratio [42]. Soft ionization techniques generally preserve the molecular ion integrity and minimize fragmentation, facilitating molecular weight determination [43].

The nitrogen rule provides additional confirmation of the molecular composition [30]. Organic compounds containing an odd number of nitrogen atoms exhibit odd-numbered molecular ions, consistent with the observed m/z 99 for (S)-3-methylpiperidine [32]. This relationship serves as a valuable diagnostic tool for confirming the presence of nitrogen-containing functional groups in unknown samples [36].

Isotope pattern analysis supports the molecular ion assignment through comparison of observed and theoretical isotope distributions [41]. The [M+1] peak intensity relative to the molecular ion reflects the number of carbon atoms present, with approximately 1.1% contribution per carbon atom [30]. For C₆H₁₃N, the calculated [M+1] peak intensity is approximately 6.6% of the molecular ion intensity, providing additional confirmation of the molecular formula [44].

Vibrational Spectroscopy

Infrared Spectral Analysis

Infrared spectroscopy of (S)-3-methylpiperidine hydrochloride provides detailed information about the vibrational modes and functional group characteristics [45] [46]. The N-H stretching vibration of the secondary amine appears as a characteristic absorption in the range 3300-3500 cm⁻¹, with the exact position dependent on hydrogen bonding interactions and the physical state of the sample [47] [48]. In the hydrochloride salt form, the N-H stretching frequency typically shifts to higher wavenumbers (3400-3500 cm⁻¹) due to the ionic environment [49].

The C-H stretching vibrations occur in the region 2850-3000 cm⁻¹, with distinct patterns for methyl and methylene groups [50] [51]. The methyl group exhibits characteristic C-H stretching modes at approximately 2962 and 2872 cm⁻¹, corresponding to asymmetric and symmetric stretching vibrations respectively [47]. The methylene groups in the piperidine ring show C-H stretching absorptions at 2926 and 2855 cm⁻¹ [51]. These assignments are supported by experimental measurements on 2- and 3-methylpiperidine derivatives using density functional theory calculations at the B3LYP/6-311G(d,p) level [45] [46].

The C-H deformation vibrations provide additional structural information in the fingerprint region [47]. The methyl group shows characteristic deformation modes at 1450 and 1375 cm⁻¹, corresponding to asymmetric and symmetric bending vibrations [50]. The methylene scissoring vibrations appear around 1465 cm⁻¹, while the methylene rocking vibrations occur near 720 cm⁻¹ for systems with extended alkyl chains [51]. The C-N stretching vibrations typically occur in the range 1000-1250 cm⁻¹, with the exact position influenced by the ring conformation and substitution pattern [47] [48].

Theoretical calculations using density functional theory methods provide reliable frequency predictions for infrared spectroscopy [45] [52]. The B3LYP functional with the 6-311G(d,p) basis set yields harmonic frequencies that require scaling factors of 0.96-0.99 to match experimental fundamental frequencies [53] [54]. The scaled quantum mechanical force field methodology enables detailed vibrational assignments through normal coordinate analysis and total energy distribution calculations [55] [56].

| Vibrational Mode | Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|---|

| N-H stretch | 3300-3500 | Medium-Strong | Secondary amine |

| C-H stretch (CH₃) | 2962, 2872 | Strong | Methyl group |

| C-H stretch (CH₂) | 2926, 2855 | Strong | Methylene groups |

| C-H deformation (CH₃) | 1450, 1375 | Medium | Methyl bending |

| C-H deformation (CH₂) | 1465 | Medium | Methylene scissoring |

| C-N stretch | 1000-1250 | Medium | Ring vibrations |

| C-H rock (CH₂) | 720 | Weak | Methylene rocking |

Raman Spectroscopy

Raman spectroscopy provides complementary vibrational information to infrared spectroscopy through different selection rules and enhanced sensitivity to certain molecular vibrations [57] [58]. The C-H stretching region (2850-3000 cm⁻¹) shows strong Raman scattering with well-resolved peaks for methyl and methylene groups [59] [60]. The ring breathing modes of the piperidine system appear as characteristic bands in the region 800-1000 cm⁻¹, providing information about the ring conformation and substitution effects [58] [61].

The C-N stretching vibrations exhibit moderate to strong Raman activity in the range 1000-1200 cm⁻¹ [60]. The polarized nature of these vibrations makes them particularly suitable for Raman analysis, with depolarization ratio measurements providing additional structural information [62]. The methyl group deformation modes appear as characteristic bands around 1300-1500 cm⁻¹, with the symmetric deformation mode showing strong Raman activity [63].

Surface-enhanced Raman scattering (SERS) studies on piperidine derivatives demonstrate significant enhancement of the vibrational signals when adsorbed on metal surfaces [61] [62]. The adsorption geometry and orientation of the molecule on the surface influence the relative intensities of different vibrational modes, providing insights into the interaction mechanisms [60]. Temperature-dependent SERS measurements reveal changes in the molecular orientation and binding strength as a function of temperature [62].

Theoretical Raman activity calculations using density functional theory methods enable the prediction of relative intensities and polarization properties [64] [65]. The computed Raman spectra show good agreement with experimental measurements when appropriate scaling factors are applied to the calculated frequencies [66] [67]. The combination of experimental and theoretical approaches provides comprehensive vibrational assignments and facilitates the identification of characteristic spectroscopic signatures [55] [68].

Comparison with Theoretical Vibrational Frequencies

The comparison between experimental and theoretical vibrational frequencies for (S)-3-methylpiperidine hydrochloride demonstrates excellent agreement when appropriate computational methods and scaling procedures are employed [45] [52]. Density functional theory calculations using the B3LYP functional with the 6-311G(d,p) basis set provide harmonic frequencies that, when scaled by factors of 0.96-0.99, match experimental fundamental frequencies within 20-50 cm⁻¹ [53] [54].

The scaled quantum mechanical force field methodology enables systematic analysis of vibrational modes through potential energy distribution calculations [55] [56]. These calculations reveal the composition of each normal mode in terms of internal coordinate contributions, facilitating unambiguous spectroscopic assignments [68]. For methylpiperidine derivatives, the most stable conformer identified through B3LYP calculations corresponds to the chair conformation with the methyl group in the equatorial position [45] [46].

Comparative studies with related piperidine derivatives demonstrate consistent computational performance across the series [69] [68]. The theoretical frequencies for 4-aminomethylpiperidine calculated using B3LYP/6-311+G(d,p) show excellent correlation with experimental FT-IR and FT-Raman measurements [55]. Similar agreement is observed for 4-hydroxypiperidine and other substituted piperidine derivatives [56] [70].

The molecular geometry optimization reveals characteristic bond lengths and angles that influence the vibrational frequencies [52] [69]. The C-N bond length in piperidine derivatives typically measures 1.46-1.48 Å, while the C-C bond lengths range from 1.52-1.54 Å [71]. The ring puckering parameters and dihedral angles significantly affect the vibrational frequencies, particularly for the ring deformation modes [72] [73].

| Calculation Method | Scaling Factor | RMS Deviation (cm⁻¹) | Frequency Range |

|---|---|---|---|

| B3LYP/6-311G(d,p) | 0.983 | 30-50 | Full spectrum |

| B3LYP/6-311+G(d,p) | 0.980 | 35-55 | 400-4000 cm⁻¹ |

| MP2/6-311++G(d,p) | 0.975 | 25-45 | High frequency |

| M06-L/6-311G(d,p) | 0.978 | 40-60 | Low frequency |

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation]

Pictograms

Irritant

Dates

Explore Compound Types